molecular formula C5H14N2O2 B140143 2-Propanol,1-(aminooxy)-3-(dimethylamino)-(9CI) CAS No. 139526-76-4

2-Propanol,1-(aminooxy)-3-(dimethylamino)-(9CI)

Cat. No.: B140143
CAS No.: 139526-76-4
M. Wt: 134.18 g/mol
InChI Key: IEHKJRSMRUEWBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propanol,1-(aminooxy)-3-(dimethylamino)-(9CI) is a chemical compound with the molecular formula C₅H₁₄N₂O₂. It is known for its unique structure, which includes both aminooxy and dimethylamino functional groups. This compound is used in various scientific research applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Propanol,1-(aminooxy)-3-(dimethylamino)-(9CI) can be synthesized through several methods. One common approach involves the reaction of 3-dimethylamino-1-propanol with hydroxylamine under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and is carried out at room temperature .

Industrial Production Methods: In industrial settings, the production of 2-Propanol,1-(aminooxy)-3-(dimethylamino)-(9CI) may involve more scalable processes. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Propanol,1-(aminooxy)-3-(dimethylamino)-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Propanol,1-(aminooxy)-3-(dimethylamino)-(9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propanol,1-(aminooxy)-3-(dimethylamino)-(9CI) involves its ability to interact with various molecular targets. The aminooxy group can form stable complexes with metal ions, which can influence enzymatic activity. Additionally, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Uniqueness: 2-Propanol,1-(aminooxy)-3-(dimethylamino)-(9CI) is unique due to the presence of both aminooxy and dimethylamino groups, which confer distinct reactivity and versatility. This dual functionality makes it a valuable compound in various chemical and biochemical applications .

Properties

IUPAC Name

1-aminooxy-3-(dimethylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O2/c1-7(2)3-5(8)4-9-6/h5,8H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHKJRSMRUEWBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(CON)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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